1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-

Description

Chemical Identity and Nomenclature

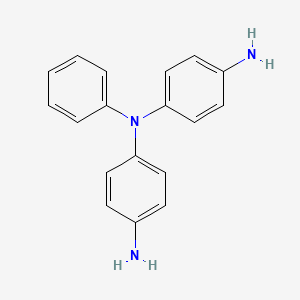

The compound's systematic IUPAC name is 4-N-(4-aminophenyl)-4-N-phenylbenzene-1,4-diamine , reflecting its substitution pattern on the central benzene ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₁₇N₃ |

| Molecular weight | 275.36 g/mol |

| SMILES notation | C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

| CAS Registry Number | 4117-90-2 |

| Synonyms | 4,4'-Diaminotriphenylamine; N-(4-Aminophenyl)-N-phenyl-p-phenylenediamine |

The structure consists of a central 1,4-diaminobenzene core, with one amino group substituted by a phenyl ring and the other by a 4-aminophenyl group. This arrangement creates a planar, conjugated system that facilitates electronic delocalization.

Historical Context of Discovery and Early Characterization

The synthesis of 1,4-benzenediamine derivatives emerged alongside advancements in aromatic amine chemistry during the mid-20th century. While the exact discovery timeline of this compound remains unclear, its preparation likely involved adaptations of Ullmann coupling or Buchwald-Hartwig amination protocols. Early synthetic routes may have utilized:

- Nucleophilic aromatic substitution between 4-nitrochlorobenzene and aniline derivatives, followed by nitro group reduction.

- Metal-catalyzed cross-coupling to form the triphenylamine backbone, a method later optimized for green chemistry applications.

Initial characterization focused on its redox behavior, with cyclic voltammetry revealing two reversible oxidation peaks at E₁/₂ = 0.59 V and 1.09 V in dichloromethane, indicative of stable radical cation and dication species.

Position Within the Benzenediamine Derivative Family

This compound occupies a unique niche among benzenediamine derivatives:

Unlike simpler diamines, 4,4'-diaminotriphenylamine exhibits enhanced π-conjugation across its three aromatic rings, enabling applications in optoelectronic devices. Its electrochemical stability surpasses that of monomeric diamines, as evidenced by spectroelectrochemical studies showing persistent radical cations in solution.

The compound's asymmetry distinguishes it from symmetric triarylamines like tris(4-aminophenyl)amine. This structural feature allows tailored functionalization for specific material applications, such as hole-transport layers in organic light-emitting diodes (OLEDs).

Properties

IUPAC Name |

4-N-(4-aminophenyl)-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBMJEBQWQBRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194104 | |

| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4117-90-2 | |

| Record name | N1-(4-Aminophenyl)-N1-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4117-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenediamine, N1-(4-aminophenyl)-N1-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- involves the following key steps:

Step 1: Formation of Intermediate Substituted Aniline Derivatives

The synthesis typically starts with 1,4-benzenediamine (para-phenylenediamine) reacting with 4-nitroaniline or related nitro-substituted aromatic amines. This reaction forms intermediate compounds where one amino group is substituted with a 4-nitrophenyl group.

Step 2: Catalytic Reduction of Nitro Groups

The nitro group on the intermediate is then selectively reduced to an amino group, commonly using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas atmosphere. This step converts the nitro substituent into the required 4-aminophenyl group, completing the substitution pattern.

-

- Catalysts: Pd/C is preferred for selective hydrogenation.

- Solvents: Ethanol or 2-propanol are commonly used.

- Temperature and Pressure: Mild conditions, typically room temperature to moderate heating; hydrogen pressure around 60 psi.

- Purification: Precipitation with sulfuric acid to form sulfate salts, followed by filtration and drying under vacuum at ~50°C.

-

Reported yields for the reduction step range from 63% to 89%, depending on the precise substitution and reaction conditions.

Industrial Production Methods

Industrial scale synthesis adapts the laboratory methods with optimization for scale, purity, and efficiency:

-

Use of continuous flow hydrogenation reactors enhances control of reaction parameters, improving yield and safety.

-

Advanced purification such as high-performance liquid chromatography (HPLC) is employed to remove isomeric impurities and side products, ensuring high purity of the final product.

-

Reaction parameters such as solvent choice, catalyst loading, temperature, and hydrogen pressure are optimized to maximize conversion and selectivity.

Alternative Preparation Approaches

-

Although primarily used for 1,4-phenylenediamine production, amination of 1,4-dihydroxybenzene or p-aminophenol under high temperature (300–450°C) and pressure (up to 3000 psig) in the presence of catalysts has been explored. This method involves ammonolysis and reduction steps but is less common for the substituted derivative due to decomposition issues of intermediates at high temperatures.

-

Direct amination methods for complex substituted aromatic amines are limited due to side reactions and low selectivity, making the multi-step substitution and reduction route more practical.

Data Summary Table of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substitution + Catalytic Reduction | Reaction of 1,4-benzenediamine with 4-nitroaniline, followed by Pd/C hydrogenation | Pd/C, H2 gas | Room temp to mild heating, ~60 psi H2 | 63–89 | Most common, selective reduction step |

| Amination of 1,4-dihydroxybenzene | High temp ammonolysis with catalyst | Alumina catalyst, NH3 | 300–450°C, up to 3000 psig | ~34 (for related compounds) | Less common, decomposition risk |

| Direct Amination (less common) | Direct amination of aromatic rings | Various catalysts | Variable | Low | Low selectivity, side reactions |

Detailed Research Findings

Catalytic Hydrogenation Efficiency

Research demonstrates that Pd/C catalyzed hydrogenation of nitro-substituted intermediates proceeds efficiently under mild conditions, yielding high-purity 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-. The reaction is typically complete within 1–2 hours, with workup involving acid precipitation to isolate the sulfate salt of the amine.

-

Methyl-substituted analogs (e.g., 1-(4-amino-2-methylphenyl)pyrrolidine sulfate) have been synthesized via similar routes, indicating the method's versatility for substituted derivatives.

-

In high-temperature amination of hydroxybenzenes, alumina catalysts can be washed and reactivated by heating, allowing reuse. However, yields are lower and side products form due to decomposition at elevated temperatures.

-

The presence of isomeric impurities necessitates chromatographic purification in industrial processes to achieve the required purity for pharmaceutical or advanced material applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- serves as a crucial building block in various synthetic pathways:

- Polymer Synthesis : It is utilized in the production of high-performance polymers and dyes. Its structure allows for the formation of polyimides and epoxy resins that exhibit enhanced thermal stability and mechanical properties.

- Dyes and Pigments : The compound's ability to undergo electrophilic substitution reactions makes it suitable for synthesizing various dyes used in textiles and coatings.

Biology

The biological applications of this compound are noteworthy:

- Drug Development : Research indicates that it can act as an intermediate in synthesizing pharmaceuticals. Its structural properties enhance its reactivity and binding affinity, making it a candidate for drug delivery systems.

- Biosensors : The compound's reactivity with biological molecules positions it as a valuable component in biosensor technology. It can be employed to detect specific biomolecules or environmental pollutants due to its interaction with enzymes and receptors.

Industry

In industrial applications, 1,4-benzenediamine, N-(4-aminophenyl)-N-phenyl- is used for:

- Material Science : It is involved in producing high-performance materials that require durability and resistance to degradation.

- Antioxidant and Stabilizer : The compound functions as an antioxidant and stabilizer in rubber products, enhancing their longevity and performance under stress conditions.

Case Study 1: Drug Delivery Systems

Research has investigated the use of 1,4-benzenediamine, N-(4-aminophenyl)-N-phenyl- as a potential carrier for drug delivery systems. Studies demonstrated that its structural properties allow for effective encapsulation of therapeutic agents, enhancing their bioavailability while minimizing side effects.

Case Study 2: Biosensor Development

In a study focused on environmental monitoring, the compound was integrated into biosensors designed to detect heavy metal ions. The results indicated high sensitivity and specificity towards target ions, showcasing the compound's potential in developing efficient environmental sensors.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N-(4-aminophenyl)-N-phenyl- involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular signaling pathways. The presence of multiple amino groups allows it to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Chemical Identity :

Properties :

- Melting Point : 158°C

- Applications : Intermediate in aromatic amine derivatives, dyes, and polymer precursors .

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substitution Patterns

Reactivity and Functional Group Influence

- Acylation Selectivity: The target compound’s aromatic amines show lower reactivity toward acylation compared to aliphatic amines. For example, N-phenyl-ethylenediamine (aliphatic-aromatic diamine) undergoes selective acylation on its aliphatic amine (87–90% yield), whereas aromatic amines require harsher conditions . Mono-acylation dominates in reactions with 1,4-benzenediamine derivatives due to steric hindrance, preventing diacylation .

- Electron-Donating Effects: 4-Aminophenyl groups enhance conjugation, making compounds like TPDA useful in conductive polymers . Nitro or methyl substituents (e.g., CAS 485831-34-3) alter electronic properties, affecting redox behavior .

Physical and Chemical Properties

| Property | Target Compound (537-65-5) | TPDA (3283-07-6) | N,N'-Bis(4-aminophenyl) (4958-10-5) |

|---|---|---|---|

| Molecular Weight | ~290.36 g/mol | 484.59 g/mol | 290.36 g/mol |

| Melting Point | 158°C | Not reported | Not reported |

| Boiling Point | Not reported | 765.6°C (predicted) | Not reported |

| Solubility | Polar solvents | DMSO, DMF | Similar to target compound |

| pKa | ~6.85 (predicted) | ~6.85 (predicted) | ~6.85 (predicted) |

Biological Activity

Overview

1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- (CAS Number: 4117-90-2) is an aromatic amine derivative notable for its diverse applications in chemistry, biology, and industry. Its structure consists of a benzene ring with two amino groups: one substituted with a 4-aminophenyl group and the other with a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the areas of drug development and material science.

The biological activity of 1,4-benzenediamine, N-(4-aminophenyl)-N-phenyl- is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and coordinate with metal ions due to the presence of multiple amino groups. These interactions can lead to alterations in cellular signaling pathways, influencing enzyme activity and receptor binding.

Biological Applications

- Drug Development : Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceuticals, particularly in drug delivery systems. Its structural properties enhance its reactivity and binding affinity, making it a candidate for further investigation in medicinal chemistry.

- Biosensors : The compound's ability to interact with biological molecules positions it as a useful component in the development of biosensors. Its reactivity can be harnessed to detect specific biomolecules or environmental pollutants.

- Polymer Chemistry : In materials science, it is utilized as a building block in the synthesis of high-performance polymers and dyes, contributing to advancements in material properties such as thermal stability and resistance to degradation.

Toxicological Assessments

Research has evaluated the toxicological profile of 1,4-benzenediamine derivatives. A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reported that the parent compound exhibited negative results for genotoxicity in various assays. Long-term studies indicated no significant carcinogenic effects when administered to rodents at specified dosages .

Comparative Analysis

A comparative study highlighted the biological activity of related compounds such as 4-Aminophenylamine and N,N’-Bis(4-aminophenyl)-1,4-benzenediamine. These comparisons underscored the unique reactivity patterns and biological implications associated with 1,4-benzenediamine derivatives .

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Biological Activity | Toxicity Profile |

|---|---|---|---|

| 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl- | 4117-90-2 | Potential drug intermediate; biosensor application | Non-carcinogenic; negative genotoxicity |

| 4-Aminophenylamine | 7564 | Allergen; potential mutagen | Moderate toxicity concerns |

| N,N’-Bis(4-aminophenyl)-1,4-benzenediamine | Not available | Antioxidant properties; polymer stabilizer | Limited data available |

Q & A

Q. What are the standard synthetic routes for preparing 1,4-Benzenediamine derivatives, and what challenges arise in ensuring purity?

Methodological Answer: The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium or copper catalysts to form aromatic amine linkages . Key challenges include controlling regioselectivity and minimizing byproducts like diaryl ethers. Purification often requires column chromatography or recrystallization using polar aprotic solvents (e.g., DMF). Purity validation should combine HPLC (>95% purity threshold) and elemental analysis (C, H, N) to confirm stoichiometry .

Q. How can researchers characterize the molecular structure of 1,4-Benzenediamine derivatives using spectroscopic techniques?

Methodological Answer:

- NMR : H NMR (DMSO-d6) identifies aromatic proton environments (δ 6.5–7.5 ppm for phenyl groups) and amine protons (δ 4.5–5.5 ppm, broad singlet). C NMR distinguishes sp carbons (110–150 ppm) .

- FTIR : Confirm N-H stretches (3200–3400 cm) and C-N bonds (1250–1350 cm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] for CHN: m/z 290.36) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound class?

Methodological Answer:

- Antimicrobial Activity : Use broth microdilution (MIC/MBC assays) against S. aureus and E. coli with ampicillin as a positive control .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours .

- Redox Behavior : Cyclic voltammetry to assess electron-donating properties (e.g., oxidation peaks at +0.5–1.0 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 1,4-Benzenediamine derivatives under green chemistry principles?

Methodological Answer:

- Catalyst Screening : Compare Pd(OAc), CuI, and ligand systems (e.g., BINAP vs. Xantphos) in solvent-free or aqueous media .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 24 hr conventional) while maintaining >80% yield .

- Machine Learning : Train models on reaction parameters (temperature, catalyst loading) to predict optimal conditions .

Q. How to resolve contradictions in reported biological activity data for structurally similar derivatives?

Methodological Answer:

- Orthogonal Assays : Combine MTT with apoptosis assays (Annexin V/PI staining) to confirm cytotoxicity mechanisms .

- Solubility Adjustments : Use DMSO/PBS co-solvents to mitigate false negatives from poor aqueous solubility .

- Structural Analog Testing : Compare activity of N-alkyl vs. N-aryl derivatives (e.g., N-isopropyl vs. N-octyl) to identify pharmacophores .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to DNA topoisomerase II or tyrosine kinases (PDB IDs: 1ZXM, 3POZ) .

- DFT Calculations : Analyze HOMO/LUMO gaps to correlate redox potential with antioxidant activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How to analyze degradation products of 1,4-Benzenediamine derivatives under oxidative conditions?

Methodological Answer:

- LC-MS/MS : Identify quinone-imine intermediates (e.g., m/z 288.35 for dehydrogenated species) using C18 columns and 0.1% formic acid mobile phase .

- EPR Spectroscopy : Detect radical species (e.g., nitroxide radicals) under UV irradiation .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks, monitoring degradation via TLC .

Q. What safety and regulatory considerations apply when handling this compound in research?

Methodological Answer:

- Toxicity Profiling : Follow OECD 423 guidelines for acute oral toxicity in rodents (LD estimation) .

- Regulatory Compliance : Adhere to GHS classification (H317: Skin sensitization; H410: Aquatic toxicity) and REACH restrictions for aromatic amines .

- Engineering Controls : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.